molecular formula C20H22O8S B13101106 (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester CAS No. 38775-52-9

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester

Cat. No.: B13101106
CAS No.: 38775-52-9
M. Wt: 422.5 g/mol
InChI Key: SFQDUATXFZWGHZ-UHFFFAOYSA-N
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Description

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is an organic compound with the molecular formula C20H22O8S. It is known for its complex structure, which includes an ethoxycarbonylmethoxybenzenesulfonyl group attached to a phenoxyacetic acid ethyl ester moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester typically involves multiple steps. One common method starts with the reaction of 4,4’-sulfonyldiphenol with ethyl chloroacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl bromoacetate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol and other reduced derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, including:

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester
  • (4-(4-Ethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester

Uniqueness

(4-(4-Ethoxycarbonylmethoxybenzenesulfonyl)phenoxy)acetic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

38775-52-9

Molecular Formula

C20H22O8S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 2-[4-[4-(2-ethoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate

InChI

InChI=1S/C20H22O8S/c1-3-25-19(21)13-27-15-5-9-17(10-6-15)29(23,24)18-11-7-16(8-12-18)28-14-20(22)26-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

SFQDUATXFZWGHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCC

Origin of Product

United States

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